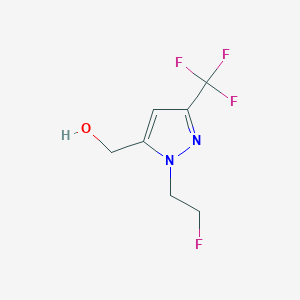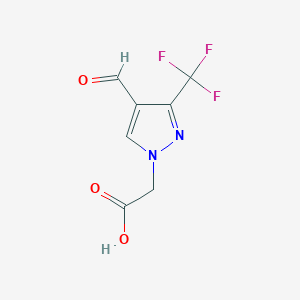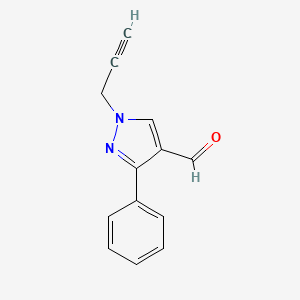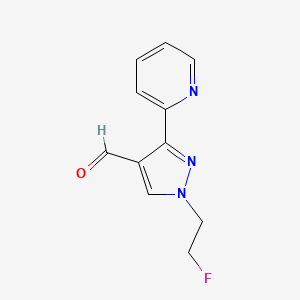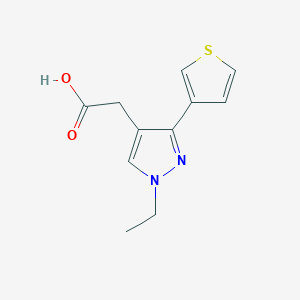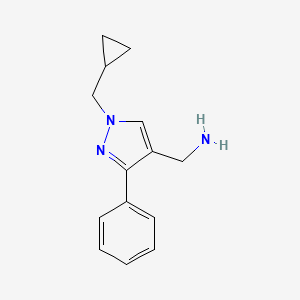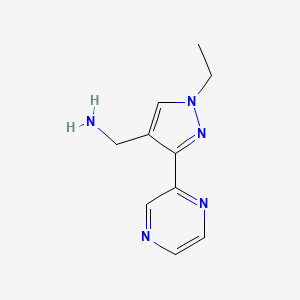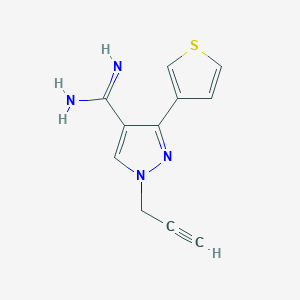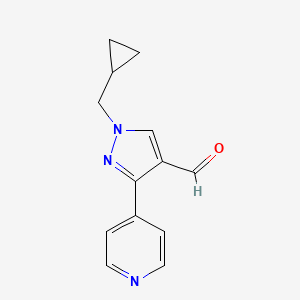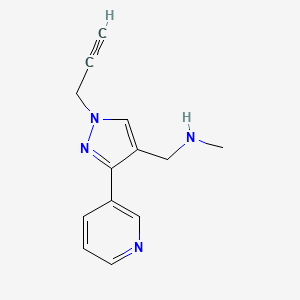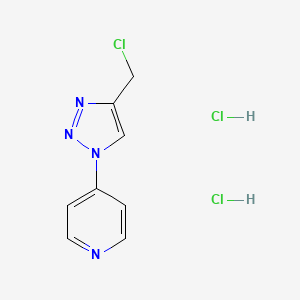
4-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride
Overview
Description
4-(4-(Chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride, commonly referred to as CMTP, is a synthetic compound used in a variety of laboratory experiments. It is a member of the triazolopyridine family and is used as a reagent to study the structure and function of proteins. CMTP has a wide range of applications in the fields of biochemistry, biophysics, and pharmacology. It has been used in a range of scientific studies to study protein structure, as well as to probe the structure and function of proteins in living cells.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Triazolopyrimidin-7-imines : A series of compounds including 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines were synthesized using 2-chloro-5-(chloromethyl)-pyridine. These compounds showed moderate to weak fungicidal and insecticidal activity, highlighting potential pharmaceutical applications (Chen & Shi, 2008).
Efficient Synthesis and Structural Analysis
- Oxidative Cyclization for Triazolopyridines Synthesis : In a study, 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its derivatives were synthesized using chlorinated agents under mild conditions. This work is significant for understanding the structure and potential applications of triazolopyridines (El-Kurdi et al., 2021).
Coordination Compounds and Electrochemistry
- Coordination Compounds of Iron(II) : Research on 4-phenyl-substituted dichloro(bis{2-[1-(4-R-phenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})iron(II) compounds revealed insights into their electrochemical properties and structural stability. This is crucial for developing coordination compounds in various applications (Conradie et al., 2018).
Crystal Structure and Antifungal Activity
- Novel Triazolopyridine Compound : A new compound, 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized and its crystal structure was determined. Preliminary biological tests showed its antifungal activities against several pathogens, indicating its potential in pharmaceutical research (Wang et al., 2018).
Synthesis and Fungicidal Activity of Derivatives
- New Triazole Derivatives : A study designed and synthesized new 1,2,4-triazole derivatives with oxime ether and phenoxy pyridine moiety. These compounds displayed significant fungicidal activities, suggesting potential in developing new fungicides (Bai et al., 2020).
Antioxidant Properties
- Antioxidant and Antiradical Activities : New derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole were synthesized and evaluated for their antioxidant and antiradical activities. This research contributes to understanding the potential health benefits of these compounds (Bekircan et al., 2008).
Antimicrobial Evaluations
- Novel Triazole-Pyrazole Derivatives : New 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized, demonstrating potent antimicrobial properties. This study is significant in the context of developing new antimicrobial agents (Prakash et al., 2011).
properties
IUPAC Name |
4-[4-(chloromethyl)triazol-1-yl]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.2ClH/c9-5-7-6-13(12-11-7)8-1-3-10-4-2-8;;/h1-4,6H,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYXTRNKKZUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=N2)CCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



